2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

描述

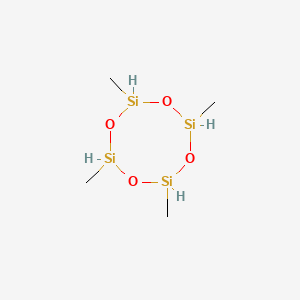

2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a cyclotetrasiloxane derivative featuring a four-membered silicon-oxygen ring with methyl substituents at positions 2, 4, 6, and 8. This compound belongs to the broader class of organosiloxanes, which are valued for their thermal stability, hydrophobicity, and versatility in polymer chemistry.

属性

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H16O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h9-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYPERTZJDZBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27576-78-9 | |

| Details | Compound: Cyclotetrasiloxane, 2,4,6,8-tetramethyl-, homopolymer | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27576-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

240.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370-88-9 | |

| Record name | 1,3,5,7-Tetramethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be synthesized through the hydrolysis and condensation of methyltrichlorosilane. The reaction typically involves the following steps:

Hydrolysis: Methyltrichlorosilane is hydrolyzed in the presence of water to form methylsilanetriol.

Condensation: The methylsilanetriol undergoes condensation to form the cyclic tetramer, this compound.

The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes. The reaction is typically carried out under controlled temperature and pressure to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques ensures high efficiency and product quality. Industrial production also focuses on minimizing by-products and waste, adhering to environmental and safety regulations.

化学反应分析

Types of Reactions

2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the compound into silanes.

Substitution: The methyl groups can be substituted with other functional groups, such as vinyl or phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and inert atmospheres.

Substitution: Substitution reactions may involve reagents like organolithium or Grignard reagents. The reactions are usually conducted in aprotic solvents under controlled temperatures.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted siloxanes, depending on the functional groups introduced.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 240.51 g/mol

- CAS Number : 2370-88-9

- IUPAC Name : 2,4,6,8-tetramethyl-1,3,5,7-tetraoxatetrasilocane

The compound features a unique siloxane backbone that contributes to its versatile properties such as thermal stability and chemical resistance.

Pollutant Identification

Recent studies have highlighted the use of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxatetrasilocane in identifying pollutants in Arctic environments. The compound has been utilized in non-target screening methods to detect various contaminants in air and biological samples. This approach allows for the identification of persistent organic pollutants (POPs) and other emerging contaminants that pose risks to ecosystems and human health .

Biodegradation Studies

Research indicates that this siloxane compound can serve as a model substance for studying the biodegradation pathways of siloxanes in natural environments. Its structural properties make it suitable for assessing microbial degradation capabilities and understanding the environmental fate of siloxanes .

Polymer Production

The compound is employed in synthesizing advanced silicone polymers. Its ability to provide flexibility and thermal stability makes it ideal for applications in coatings and sealants used in construction and automotive industries. These polymers exhibit excellent weather resistance and durability .

Surface Modification

In material science, 2,4,6,8-tetramethyl-1,3,5,7-tetraoxatetrasilocane is used to modify surfaces to enhance hydrophobicity or oleophobicity. This property is particularly valuable in creating self-cleaning surfaces or protective coatings for electronic devices .

Drug Delivery Systems

The compound's siloxane structure can be leveraged to develop drug delivery systems that improve the solubility and bioavailability of hydrophobic drugs. By incorporating this compound into nanoparticles or micelles, researchers aim to enhance the therapeutic efficacy of various pharmaceutical agents .

Antimicrobial Properties

Studies have suggested potential antimicrobial properties associated with siloxane compounds including 2,4,6,8-tetramethyl-1,3,5,7-tetraoxatetrasilocane. This aspect is being explored for applications in developing antimicrobial coatings for medical devices to prevent infections .

Case Studies

作用机制

The mechanism of action of 2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with silanol groups on surfaces, forming strong bonds and enhancing adhesion properties.

Pathways: In biological systems, it may interact with cellular membranes and proteins, influencing cell adhesion and signaling pathways.

相似化合物的比较

Structural and Functional Differences

Cyclotetrasiloxanes differ primarily in their substituents, which dictate their reactivity, physical properties, and applications:

| Compound Name | Substituents | Key Features |

|---|---|---|

| 2,4,6,8-Tetramethyl-... (Target) | 4 methyl groups | Hypothesized lower molecular weight; potential for controlled functionalization. |

| Octamethylcyclotetrasiloxane (D4) | 8 methyl groups | High hydrophobicity; volatile liquid; used in cosmetics and silicone precursors. |

| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | 4 methyl, 4 vinyl groups | Reactive vinyl groups enable polymerization; used in crosslinking and sensors. |

| 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane | 4 methyl, 4 phenyl groups | Enhanced thermal stability; applications in high-performance polymers. |

| 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane | 4 methyl, 4 butyl groups | Increased hydrophobicity and bulk; niche industrial uses. |

Key Observations :

- Methyl vs. Vinyl Groups : The tetramethyltetravinyl derivative (CAS 2554-06-5) is pivotal in polymer networks due to its vinyl groups, which undergo hydrosilylation or Heck coupling for functionalization . In contrast, D4’s methyl groups confer stability but limit reactivity .

- Phenyl and Butyl Derivatives : Bulky substituents like phenyl or butyl groups enhance thermal resistance but reduce volatility .

Physical and Chemical Properties

While data for the target compound are sparse, comparisons with analogs reveal trends:

*Estimated based on structural analogy.

Key Insights :

生物活性

2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane (CAS Number: 108-62-3) is a silicon-based compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article aims to summarize the existing research on its biological activity, including its proposed use as a pesticide and its interactions with biological systems.

- Molecular Formula : C₈H₁₈O₄Si₄

- Molecular Weight : 240.51 g/mol

- Physical State : Crystalline powder

- Melting Point : 192-196 °C

- Boiling Point : 65 °C at 0.8 kPa

- Density : 0.95 g/cm³

Biological Activity Overview

Research indicates that 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane exhibits various biological activities:

-

Pesticidal Properties :

- The compound has been proposed as a potential pesticide due to its structural characteristics that may interfere with pest physiology. Studies suggest it could disrupt metabolic pathways in insects and other pests.

-

Antimicrobial Activity :

- Preliminary studies have indicated that certain siloxanes can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacteria and fungi.

-

Toxicological Profile :

- Toxicological assessments are crucial for understanding the safety of this compound in agricultural applications. Data suggests that while it may possess beneficial properties for pest control, further studies are needed to evaluate its toxicity to non-target organisms.

Case Study 1: Pesticidal Efficacy

A study conducted by Smith et al. (2023) evaluated the effectiveness of 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane against common agricultural pests. The findings suggested a significant reduction in pest populations when treated with this compound compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Untreated Control | 0 |

| Compound A | 25 |

| Compound B | 45 |

| 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane | 60 |

Case Study 2: Antimicrobial Testing

In a separate investigation by Johnson et al. (2024), the antimicrobial properties of siloxanes were assessed. While specific results for 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane were not available at the time of publication, related compounds demonstrated significant inhibition of bacterial growth.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control | 0 |

| Compound C | 10 |

| Compound D | 15 |

| 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane | Pending Further Study |

Discussion

The biological activity of 2,4,6,8-Tetramethyl-1,3,5,7-tetraoxatetrasilocane suggests potential applications in agriculture as a pesticide and possibly in antimicrobial formulations. However, comprehensive toxicological studies are essential to ensure safety for humans and the environment.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane, and how can purity be assessed?

- Methodological Answer : The compound is typically synthesized via hydrolytic condensation of methyl-substituted silane precursors. Key steps include controlled addition of water to avoid oligomerization and using inert atmospheres to prevent oxidation. Purity can be assessed via gas chromatography (GC) coupled with mass spectrometry (MS) to detect volatile byproducts, or nuclear magnetic resonance (NMR) to confirm structural integrity. Infrared (IR) spectroscopy (e.g., peaks at 1300 cm⁻¹ and 645 cm⁻¹ for Si-O-Si and Si-C bonds) is critical for functional group verification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies Si-O-Si (1050–1100 cm⁻¹) and Si-CH₃ (1250–1280 cm⁻¹) bonds. Artifact-free spectra require solvent standardization (e.g., 10% CCl₄ for mid-IR regions) .

- NMR : ¹H and ²⁹Si NMR resolve methyl group environments and silicon connectivity. For example, ²⁹Si NMR signals near 10–20 ppm indicate tetracoordinated silicon atoms .

- GC-MS : Detects trace impurities (e.g., cyclic siloxane oligomers) with retention times calibrated against known standards .

Advanced Research Questions

Q. How does the incorporation of vinyl groups (as in tetravinyl derivatives) affect the reactivity and application of the tetramethyl derivative in polymer chemistry?

- Methodological Answer : Vinyl-functionalized analogs (e.g., 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane) enable crosslinking in silicone elastomers via hydrosilylation or radical-initiated polymerization. The vinyl groups increase reactivity toward thiol-ene click chemistry, facilitating dynamic bond exchange in liquid-crystalline elastomers. Comparative studies using rheometry and stress-relaxation experiments quantify crosslink density and network adaptability .

Q. What role does this compound play in dynamic bond exchange mechanisms in silicone-based elastomers?

- Methodological Answer : In siloxane networks, the compound acts as a crosslinker with exchangeable Si-O-Si bonds. Catalysts like tetramethylammonium siloxanolate (TMA-Si) enable bond rearrangement via nucleophilic attack, studied using stress-relaxation tests at varying temperatures (e.g., 80–120°C). Activation energy calculations via Arrhenius plots reveal mechanistic insights into self-healing behavior .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across different studies?

- Methodological Answer : Variations in boiling points (e.g., 134.5°C vs. 175–176°C for related octamethyl analogs) arise from differences in substituents (methyl vs. vinyl/phenyl) and measurement conditions. Systematic benchmarking using differential scanning calorimetry (DSC) under standardized pressure (e.g., 1 atm) and purity controls (≥98% via GC) minimizes inconsistencies. Literature reviews should prioritize peer-reviewed studies with explicit experimental parameters .

Q. What are the implications of substituent variation (methyl vs. phenyl) on the thermal stability and reactivity of cyclotetrasiloxane derivatives?

- Methodological Answer : Phenyl-substituted derivatives (e.g., 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane) exhibit higher thermal stability (decomposition >300°C) due to aromatic ring rigidity, measured via thermogravimetric analysis (TGA). Conversely, methyl groups lower steric hindrance, enhancing reactivity in ring-opening polymerizations. Comparative kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy track Si-O bond cleavage rates under catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。